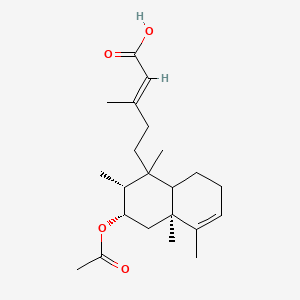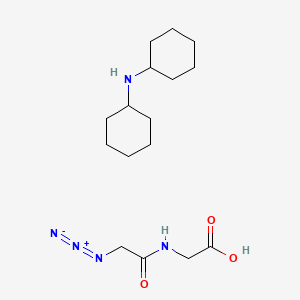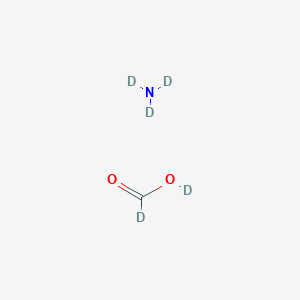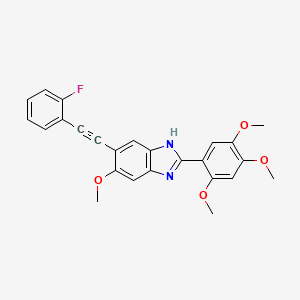
PI3K-IN-48
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PI3K-IN-48 is a potent inhibitor of phosphatidylinositol-3-kinase, specifically targeting the PI3K pathway. This compound has shown significant potential in cancer research due to its ability to induce cell cycle arrest and apoptosis in cancer cells .
Métodos De Preparación
The synthesis of PI3K-IN-48 involves several steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Industrial production methods for this compound are optimized to maximize yield and purity, often involving large-scale reactors and purification techniques such as chromatography .
Análisis De Reacciones Químicas
PI3K-IN-48 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
PI3K-IN-48 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the PI3K pathway and its role in various cellular processes.
Biology: Employed in cell biology research to investigate the effects of PI3K inhibition on cell growth, survival, and metabolism.
Medicine: Explored as a potential therapeutic agent for treating cancers that exhibit aberrant PI3K signaling.
Industry: Utilized in the development of new drugs targeting the PI3K pathway, contributing to the advancement of cancer therapies
Mecanismo De Acción
PI3K-IN-48 exerts its effects by inhibiting the activity of phosphatidylinositol-3-kinase, a key enzyme in the PI3K/AKT/mammalian target of rapamycin signaling pathway. This inhibition leads to decreased cellular proliferation and increased apoptosis in cancer cells. The molecular targets of this compound include the p110 subunit of PI3K, which is crucial for the activation of downstream signaling molecules such as AKT .
Comparación Con Compuestos Similares
PI3K-IN-48 is compared with other PI3K inhibitors, such as:
Idelalisib: A PI3K delta-specific inhibitor approved for the treatment of certain B cell malignancies.
Copanlisib: A pan-class I PI3K inhibitor used in the treatment of follicular lymphoma.
Alpelisib: A PI3K alpha-specific inhibitor approved for the treatment of advanced breast cancer.
This compound is unique due to its specific targeting of the PI3K pathway and its potent effects on cancer cell proliferation and survival .
Propiedades
Fórmula molecular |
C25H21FN2O4 |
|---|---|
Peso molecular |
432.4 g/mol |
Nombre IUPAC |
6-[2-(2-fluorophenyl)ethynyl]-5-methoxy-2-(2,4,5-trimethoxyphenyl)-1H-benzimidazole |
InChI |
InChI=1S/C25H21FN2O4/c1-29-21-13-20-19(11-16(21)10-9-15-7-5-6-8-18(15)26)27-25(28-20)17-12-23(31-3)24(32-4)14-22(17)30-2/h5-8,11-14H,1-4H3,(H,27,28) |
Clave InChI |
HADZLNXABXZMOJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1C#CC3=CC=CC=C3F)NC(=N2)C4=CC(=C(C=C4OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


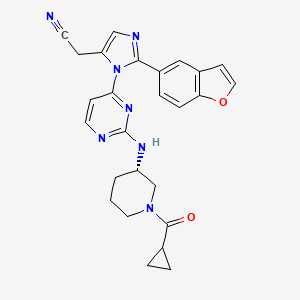
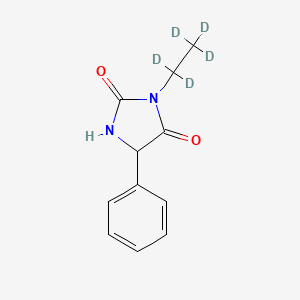
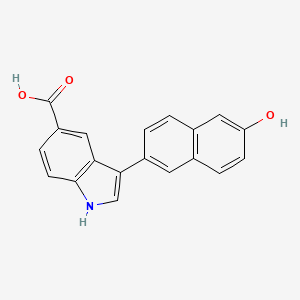
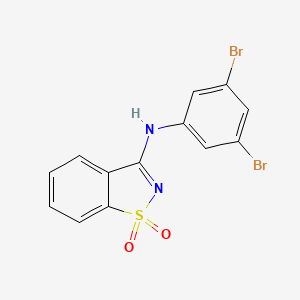
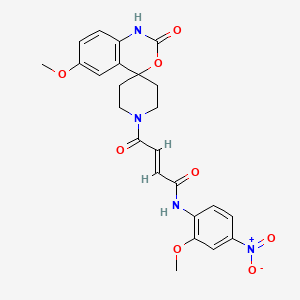
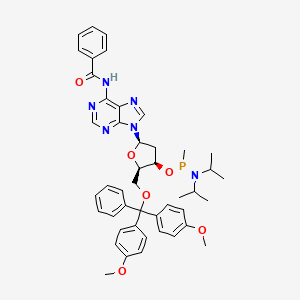
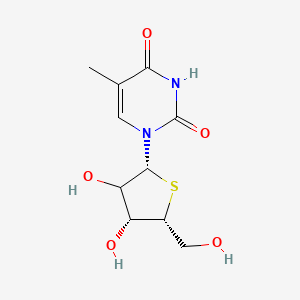
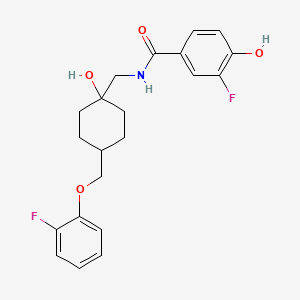
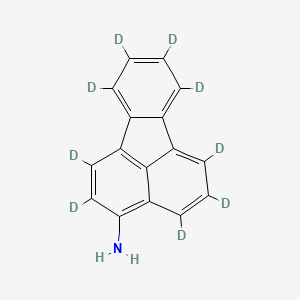
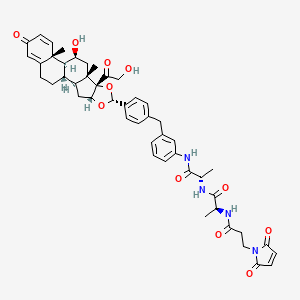
![(2R,5R)-2-(hydroxymethyl)-5-[6-[(4-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B12390180.png)
